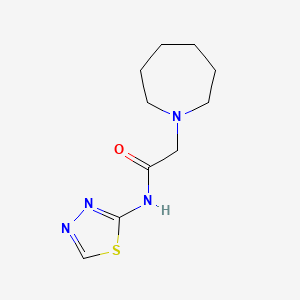
2-(1-azepanyl)-N-1,3,4-thiadiazol-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-azepanyl)-N-1,3,4-thiadiazol-2-ylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiadiazole derivative and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 2-(1-azepanyl)-N-1,3,4-thiadiazol-2-ylacetamide is not fully understood. However, studies have suggested that this compound may exert its biological activity by inhibiting the growth of microorganisms or by modulating specific biological pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-azepanyl)-N-1,3,4-thiadiazol-2-ylacetamide has various biochemical and physiological effects. In vitro studies have shown that this compound exhibits antimicrobial activity against various microorganisms such as bacteria and fungi. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-azepanyl)-N-1,3,4-thiadiazol-2-ylacetamide in lab experiments is its ease of synthesis and reproducibility. This compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Therefore, caution should be taken when handling this compound.
Orientations Futures
There are various future directions for the research on 2-(1-azepanyl)-N-1,3,4-thiadiazol-2-ylacetamide. One direction is to further investigate its potential applications in medicinal chemistry. Studies can be conducted to identify specific biological pathways that this compound may modulate and to optimize its pharmacological properties. Another direction is to further investigate its potential use in agriculture. Studies can be conducted to determine its efficacy as a pesticide or herbicide and to identify any potential environmental impacts. Finally, studies can also be conducted to further investigate the material science applications of this compound, such as in the development of new materials with unique properties.
In conclusion, 2-(1-azepanyl)-N-1,3,4-thiadiazol-2-ylacetamide is a promising compound with potential applications in various fields. Its ease of synthesis and reproducibility make it an attractive compound for scientific research. However, further studies are needed to fully understand its mechanism of action and to optimize its potential applications.
Méthodes De Synthèse
The synthesis of 2-(1-azepanyl)-N-1,3,4-thiadiazol-2-ylacetamide involves the reaction of 2-amino-1,3,4-thiadiazole with 6-bromo-1-hexanol in the presence of potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final product. This synthesis method has been reported in various studies and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
2-(1-azepanyl)-N-1,3,4-thiadiazol-2-ylacetamide has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an antimicrobial agent and as a potential drug candidate for the treatment of various diseases. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In material science, this compound has been studied for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c15-9(12-10-13-11-8-16-10)7-14-5-3-1-2-4-6-14/h8H,1-7H2,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYDBYVMCYLSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5404109.png)
![2-chloro-5-(5-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5404115.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5404131.png)
![N-allyl-3-[(isopropylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5404137.png)
![4-(cyclopropylmethyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5404144.png)
![N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5404152.png)


![4-[4-(3-ethoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5404179.png)
![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5404198.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5404200.png)
![5-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404216.png)
